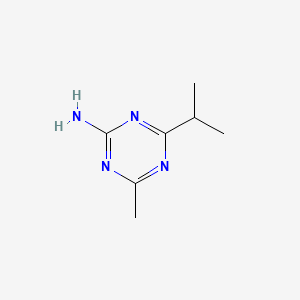

4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine

Descripción

Propiedades

IUPAC Name |

4-methyl-6-propan-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-4(2)6-9-5(3)10-7(8)11-6/h4H,1-3H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXYDLJFFPKKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine typically involves:

- Starting material: 2,4-dichloro-1,3,5-triazine or its substituted derivatives.

- Key steps: Amination at the 2- and 4-positions, followed by substitution at the 6-position with an isopropyl (propan-2-yl) group.

- Catalysts: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are commonly employed.

- Reaction atmosphere: Often performed under inert atmosphere (argon or nitrogen).

- Purification: Column chromatography on silica gel using dichloromethane/methanol mixtures.

Preparation of Key Intermediates

The preparation begins with the synthesis of intermediates such as 4-chloro-6-substituted-1,3,5-triazine derivatives. For example, amination of 2,4-dichloro-6-morpholinyl-1,3,5-triazine with substituted aliphatic amines yields intermediates (denoted as a1–a6) with good yields (80–88%) and characterized as colorless oils or solids.

| Intermediate | Description | Yield (%) | Characteristic Data |

|---|---|---|---|

| a1 | 4-Chloro-N-ethyl-N-isopropyl-6-morpholino-1,3,5-triazine | 88 | ESI-MS m/z: 286.2 [M+H]+ |

| a2 | 4-Chloro-N,N-diisopropyl-6-morpholino-1,3,5-triazine | 83 | ESI-MS m/z: 300.2 [M+H]+ |

| a3 | 4-(4-Chloro-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl)morpholine | 80 | ESI-MS m/z: 299.2 [M+H]+ |

These intermediates serve as the platform for further substitution reactions at the 4- and 6-positions.

Palladium-Catalyzed Suzuki Coupling for Final Compound Synthesis

The critical step in the synthesis of the target compound involves palladium-catalyzed Suzuki coupling between the prepared intermediates and boronic ester derivatives. The procedure includes:

- Use of PdCl2(dppf) or XPhos Pd G2 as the palladium catalyst.

- Reaction solvents such as 1,4-dioxane, often mixed with water.

- Base such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4).

- Heating under reflux or at elevated temperatures (95 °C) under inert atmosphere for several hours (2.5–8 h).

- Following reaction, the mixture is concentrated and purified by column chromatography.

A representative reaction sequence for the synthesis of 4-(2-aminopyrimidin-5-yl)-N-ethyl-N-isopropyl-6-morpholino-1,3,5-triazin-2-amine (compound A1) is as follows:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 2(dppf) (21 mg, 0.02 mmol), 1,4-dioxane (10 mL), reflux under Ar for 2.5 h | Activation of catalyst |

| 2 | Add b1 (98 mg, 0.25 mmol), K2CO3 (154 mg, 1.11 mmol), PdCl2(dppf) (21 mg, 0.02 mmol), 1,4-dioxane (10 mL), water (4 mL), reflux under Ar for 4 h | Coupling reaction |

| 3 | Concentrate under reduced pressure, purify by silica gel chromatography (CH2Cl2/MeOH 50:1) | Off-white solid, yield 86%, mp 216–218 °C |

This method provides the target compound with high purity and good yield.

Alternative Procedures and Variations

- Borylation step: Boronic ester intermediates are prepared via Miyaura borylation of bromopyrimidine derivatives using PdCl2(dppf) and potassium acetate.

- Deprotection and functional group modifications: Boc protecting groups on piperidine rings can be removed using trifluoroacetic acid in dichloromethane, followed by further modifications such as reductive amination or acylation to diversify substituents at the 6-position.

- Use of different palladium catalysts: XPhos Pd G2 catalyst has been employed to improve reaction efficiency and selectivity at 95 °C for 6–8 hours.

Summary Table of Reaction Conditions and Yields

| Compound | Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| a1–a6 (intermediates) | 2,4-dichloro-6-morpholinyl-1,3,5-triazine + amines | None (amination) | - | Organic solvent | Room temp | Variable | 80–88 | Amination step |

| A1–A6 (final) | a1–a6 + boronic ester | PdCl2(dppf) or XPhos Pd G2 | K2CO3 or K3PO4 | 1,4-dioxane + water | 80–95 | 2.5–8 | 70–86 | Suzuki coupling |

| Deprotection | Boc-protected intermediates | None | TFA | DCM | Room temp | 1–2 | High | Boc removal |

Research Findings and Analysis

- The substitution pattern on the triazine ring significantly influences biological activity, with the isopropyl group at the 6-position being a critical moiety.

- The Pd-catalyzed Suzuki coupling is a robust method for introducing diverse substituents at the 4- and 6-positions.

- Reaction conditions such as catalyst type, base, solvent, and temperature are optimized to maximize yield and purity.

- The synthetic route allows for structural modifications post-coupling, enabling the generation of compound libraries for biological evaluation.

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Aplicaciones Científicas De Investigación

4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mecanismo De Acción

The mechanism of action of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Triazine Derivatives

Substituent Effects on Physicochemical Properties

The substituents at positions 4 and 6 significantly influence physical and chemical properties. Key analogs include:

Key Observations :

- Electron Effects : Aryl groups (e.g., 4-chlorophenyl in ) introduce electron-withdrawing effects, increasing electrophilicity at the triazine core, which is critical for nucleophilic substitution reactions .

Anticancer and Antileukemic Activity

- 4-(4-Methylpiperidino)-6-aryl-triazin-2-amine derivatives () exhibit varying antileukemic potencies depending on the aryl substituent. For example: 6-(4-Chlorophenyl) derivative: IC₅₀ = 1.2 µM (HL-60 cells). 6-(4-Methoxyphenyl) derivative: IC₅₀ = 8.7 µM. The electron-withdrawing chloro group enhances activity compared to electron-donating methoxy groups .

Central Nervous System (CNS) Targeting

- 4-(4-Methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine () shows high affinity for 5-HT₆ receptors (Kᵢ = 12 nM) and procognitive effects in vivo. The piperazine moiety enhances solubility and CNS penetration .

Kinase Inhibition

- PQR530 (), a dual PI3K/mTOR inhibitor, features morpholino and methylmorpholino substituents. Its triazine core facilitates binding to kinase ATP pockets, with IC₅₀ values <10 nM .

Actividad Biológica

Overview

4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine, also known as a derivative of triazine compounds, exhibits significant biological activity primarily through its role as an enzyme inhibitor. This compound has garnered attention in various fields including agriculture and pharmaceuticals due to its potential therapeutic applications.

Target Enzyme and Mode of Action

The primary target of this compound is acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the nervous system. The compound acts by binding to the active site of AChE, forming a stable complex that inhibits the enzyme's function. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of cholinergic pathways, which can cause paralysis and death in pests.

Biochemical Pathways

The interaction with AChE places this compound within the cholinergic pathway, which is vital for neurotransmission in both insects and mammals. The effects on cellular signaling are profound, particularly in neuronal cells where increased levels of acetylcholine can disrupt normal signaling processes.

Table 1: Summary of Biological Activities

| Activity | Target | Effect |

|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | Increased acetylcholine levels |

| Cytotoxicity | Cancer cell lines | Induces apoptosis and cell cycle arrest |

| Antimicrobial Activity | Various pathogens | Inhibits growth and replication |

Cytotoxic Activity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound demonstrated significant cytotoxicity with IC50 values ranging from 3.6 µM to 11.0 µM across different lines. Notably, it induced G0/G1 and G2/M cell cycle arrest in a p53-independent manner .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT-116 | 3.6 - 5.0 | High |

| MCF-7 | 4.5 - 7.5 | Moderate |

| HeLa | 5.5 - 11.0 | Variable |

Case Studies

- Anticancer Properties : In vitro studies revealed that the compound could effectively induce apoptosis in cancer cells while sparing non-cancerous cells like keratinocytes. This selectivity is crucial for developing potential therapeutic agents with fewer side effects .

- Neurotoxicity Assessment : Given its mechanism as an AChE inhibitor, studies have also evaluated its neurotoxic effects in model organisms. The findings suggest that while it can effectively target pests, careful consideration must be given to its application in environments shared with non-target species .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound can be absorbed through various routes including dermal, gastrointestinal, and respiratory pathways. Its moderate persistence in the environment raises concerns regarding bioaccumulation and ecological impact .

Q & A

Advanced Research Question

- Lipophilicity : Introduce morpholine or methylpiperazine (clogP ~2.5) to enhance BBB permeability .

- Metabolic stability : Replace labile ethylthio groups with trifluoromethyl to reduce CYP450 oxidation .

- In vivo efficacy : In xenograft models, oral bioavailability >60% and brain-plasma ratios >0.5 are achievable via micronization .

How can analytical methods resolve contradictions in structural data for triazine derivatives?

Advanced Research Question

Discrepancies in NMR or melting points may arise from polymorphism or solvate formation. Mitigation strategies:

- Dynamic NMR : Detect rotamers in piperazine rings (e.g., coalescence temperatures >100°C) .

- X-ray crystallography : Resolve ambiguous NOE correlations (e.g., planar vs. puckered triazine rings) .

- DSC/TGA : Identify polymorphic transitions (ΔHfus ~150 J/g for crystalline forms) .

What advanced analytical techniques are critical for purity assessment of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.